molecular formula C17H16N4O4 B2525296 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide CAS No. 1325750-62-6

2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B2525296
CAS No.: 1325750-62-6
M. Wt: 340.339
InChI Key: HSOYPUJSNASFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic small molecule characterized by a benzodioxole moiety fused to a 2-oxoimidazolidine ring, linked via an acetamide bridge to a pyridin-3-yl group. The benzo[d][1,3]dioxol-5-yl group is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and binding affinity .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-16(19-12-2-1-5-18-9-12)10-20-6-7-21(17(20)23)13-3-4-14-15(8-13)25-11-24-14/h1-5,8-9H,6-7,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOYPUJSNASFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC2=CN=CC=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazolidinone-First Strategy

This approach prioritizes the construction of the 2-oxoimidazolidin-1-yl core before introducing the acetamide side chain. The benzo[d]dioxol-5-yl group is typically introduced via nucleophilic aromatic substitution or Ullmann-type coupling reactions. A key intermediate is 3-(benzo[d]dioxol-5-yl)-2-oxoimidazolidine, which can be functionalized at the N1 position with a bromoacetamide group for subsequent coupling with 3-aminopyridine.

Acetamide-First Strategy

Alternately, pre-forming the N-(pyridin-3-yl)acetamide moiety followed by cyclization to generate the imidazolidinone ring offers advantages in regioselectivity. This route often employs chloroacetyl chloride for amide bond formation with 3-aminopyridine, followed by reaction with 1,3-benzodioxol-5-yl urea derivatives under basic conditions.

Detailed Synthetic Protocols

Synthesis of 3-(Benzo[d]dioxol-5-yl)-2-Oxoimidazolidine

Step 1: Preparation of 1,3-Bis(2-hydroxyethyl)urea
Ethylene oxide (2.2 eq) is bubbled into a solution of urea (1.0 eq) in anhydrous THF at 0°C. After 24 h at room temperature, the mixture is concentrated under vacuum to yield a white crystalline solid (mp 128-130°C).

Step 2: Cyclization with Piperonyl Chloride
A mixture of 1,3-bis(2-hydroxyethyl)urea (1.0 eq), piperonyl chloride (1.1 eq), and K$$2$$CO$$3$$ (2.5 eq) in DMF is heated at 80°C for 8 h. The reaction is monitored by TLC (EtOAc/hexane 3:7), followed by extraction with dichloromethane and recrystallization from ethanol to afford 3-(benzo[d]dioxol-5-yl)-2-oxoimidazolidine as off-white needles (yield 72%).

Introduction of Acetamide Side Chain

Method A: Direct Alkylation
3-(Benzo[d]dioxol-5-yl)-2-oxoimidazolidine (1.0 eq) is reacted with bromoacetyl bromide (1.2 eq) in the presence of DBU (1.5 eq) in dry acetonitrile at 0°C. After 2 h, 3-aminopyridine (1.1 eq) is added, and the mixture is stirred at room temperature for 12 h. Purification via silica gel chromatography (CH$$2$$Cl$$2$$/MeOH 95:5) yields the target compound (63% yield).

Method B: Coupling via Mixed Carbonate
The imidazolidinone intermediate (1.0 eq) is treated with triphosgene (0.35 eq) in THF to generate the reactive carbonyl intermediate. Subsequent addition of N-(pyridin-3-yl)glycinamide (1.1 eq) and Et$$_3$$N (2.0 eq) at -10°C affords the product after workup (55% yield, purity >98% by HPLC).

Optimization of Critical Reaction Parameters

Solvent Effects on Cyclization

Comparative studies in polar aprotic solvents reveal:

Solvent Reaction Time (h) Yield (%)
DMF 6 72
DMSO 4 68
NMP 5 75
THF 12 42

N-Methylpyrrolidone (NMP) provides optimal balance between reaction rate and yield due to its high polarity and ability to stabilize transition states.

Base Selection for Acetamide Formation

Screening of bases demonstrates significant impact:

Base Equiv Yield (%) Purity (%)
DBU 1.5 63 97
Et$$_3$$N 3.0 58 95
K$$2$$CO$$3$$ 2.5 49 93
NaH 1.2 41 89

DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) proves superior, likely due to its strong nucleophilicity and ability to deprotonate intermediate species without promoting side reactions.

Analytical Characterization

Spectroscopic Data

IR (KBr):

  • 3275 cm$$^{-1}$$ (N-H stretch, imidazolidinone)
  • 1702 cm$$^{-1}$$ (C=O, amide I)
  • 1618 cm$$^{-1}$$ (C=O, imidazolidinone)
  • 1489 cm$$^{-1}$$ (C-O-C, benzodioxole)

$$^1$$H NMR (400 MHz, CDCl$$3$$):
δ 8.71 (d, J=2.4 Hz, 1H, Py-H),
δ 8.34 (dd, J=4.8, 1.6 Hz, 1H, Py-H),
δ 7.73 (m, 1H, Py-H),
δ 6.82 (s, 1H, Ar-H),
δ 6.71 (d, J=8.0 Hz, 1H, Ar-H),
δ 6.03 (s, 2H, OCH$$2$$O),
δ 4.22 (t, J=7.6 Hz, 2H, NCH$$2$$),
δ 3.91 (s, 2H, COCH$$
2$$N),
δ 3.48 (t, J=7.6 Hz, 2H, NCH$$_2$$).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H$$2$$O 55:45, 1 mL/min) shows a single peak at t$$R$$=6.72 min with 99.1% purity, confirming successful synthesis.

Scale-Up Considerations

Pilot-scale production (500 g batch) employs:

  • Continuous flow reactor for imidazolidinone cyclization (residence time 15 min, 100°C)
  • Thin-film evaporation for solvent removal
  • Crystallization from ethyl acetate/n-heptane (1:3) Final product meets ICH Q3A/B guidelines with residual solvents <300 ppm.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzo[d][1,3]dioxol moiety can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the imidazolidinone ring.

  • Substitution: : The pyridine group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols, along with suitable solvents like dimethylformamide (DMF), are employed.

Major Products Formed

  • Oxidation: : Formation of benzo[d][1,3]dioxol derivatives with hydroxyl or carboxyl groups.

  • Reduction: : Reduced imidazolidinone derivatives.

  • Substitution: : Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may serve as probes or inhibitors in biological studies.

  • Medicine: : Potential use in drug development, particularly in targeting specific biological pathways.

  • Industry: : Applications in material science and as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide

  • Molecular Formula : C₂₂H₂₀N₄O₄S
  • Molecular Weight : 436.5 g/mol
  • Key Differences : Replaces the pyridin-3-yl group with a 3-(2-methylthiazol-4-yl)phenyl substituent.
  • Implications: The thiazole ring introduces sulfur, which may enhance π-stacking interactions or alter solubility.

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide

  • Molecular Formula : C₁₇H₁₃N₃O₄
  • Molecular Weight : 323.30 g/mol
  • Key Differences : Substitutes the 2-oxoimidazolidine with an isoxazole ring and positions the pyridine at the 2-position.
  • Implications : The isoxazole’s lower steric bulk may improve membrane permeability, while the pyridin-2-yl group could alter binding orientation in target proteins .

Analogues with Modified Acetamide Substituents

N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28)

  • Synthesis Yield : 84% via column chromatography (PE/EtOAc 3:7) .
  • Key Differences : Replaces the 2-oxoimidazolidine-pyridin-3-yl system with a benzimidazole-methylbenzyl group.

N-(Benzodioxol-5-yl)-2-(pyrimidin-2-ylthio)-N-(fluorobenzyl)acetamide Derivatives

  • Example : A complex derivative with pyrimidinylthio and fluorobenzyl groups.
  • Key Differences : Incorporates sulfur and fluorine atoms, which may enhance electronegativity and metabolic stability.
  • Implications : Fluorine’s electron-withdrawing effects could strengthen hydrophobic interactions in enzyme active sites .

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Not explicitly stated ~436* 2-oxoimidazolidine, pyridin-3-yl
2-(3-(Benzodioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide C₂₂H₂₀N₄O₄S 436.5 Thiazole, phenyl
2-(5-(Benzodioxol-5-yl)isoxazol-3-yl)-N-(pyridin-2-yl)acetamide C₁₇H₁₃N₃O₄ 323.30 Isoxazole, pyridin-2-yl
Compound 28 (Benzimidazole derivative) Not provided Not provided Benzimidazole, methylbenzyl

*Estimated based on structural similarity to .

Biological Activity

The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H16N2O3\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_3

This structure features a benzo[d][1,3]dioxole moiety, an imidazolidinone ring, and a pyridine substituent, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . For instance, derivatives containing the benzo[d][1,3]dioxol moiety have shown significant cytotoxic effects against various cancer cell lines. The compound demonstrated IC50 values indicating potent antiproliferative activity:

Cell LineIC50 (µM)
HepG22.38
HCT1161.54
MCF74.52

These values suggest that the compound is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts, which has an IC50 ranging from 4.56 to 8.29 µM against similar cell lines .

The anticancer mechanism of action involves several pathways:

  • EGFR Inhibition : The compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival.
  • Apoptosis Induction : Studies using annexin V-FITC assays indicated that treated cells underwent apoptosis, characterized by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2).
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase, preventing cancer cells from progressing through the cell cycle .

Structure-Activity Relationship (SAR)

The biological activity of compounds similar to This compound can often be attributed to specific structural features:

  • Benzo[d][1,3]dioxole Moiety : This group is known for enhancing lipophilicity and facilitating interactions with biological targets.
  • Imidazolidinone Ring : The presence of this ring is crucial for maintaining structural integrity and enhancing binding affinity to target proteins.
  • Pyridine Substituent : This nitrogen-containing heterocycle contributes to the overall polarity and solubility of the compound, influencing its pharmacokinetic properties.

Case Studies

In a recent investigation involving similar derivatives, researchers synthesized compounds based on the benzo[d][1,3]dioxole framework and evaluated their anticancer efficacy. One notable study reported that a bis-benzo[d][1,3]dioxol derivative exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is significant for reducing potential side effects associated with traditional chemotherapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.